Cas no 55092-47-2 (5-Chloropentyl benzoate)

5-Chloropentyl benzoate 化学的及び物理的性質
名前と識別子
-
- 5-Chloropentyl benzoate
- Benzoic acid 5-chloropentyl ester
- 5-CHLOROPENTYL BENZOATE ---OIL---
- 1-benzoyloxy-5-chloropentane
- Benzoesaeure-(5-chlor-pentylester)
- benzoic acid-(5-chloro-pentyl ester)
- 55092-47-2
- DTXSID40203614
- ETHYL2-ACETYL-3-(2-NITROPHENYL)PROPENOATE
- FT-0607384
- NSC165614
- NSC 165614
- MFCD00013695
- XIOZPPYPTAEPGJ-UHFFFAOYSA-N
- NSC-165614
- AKOS015839018
- SCHEMBL11741530
- epsilon-chloropentyl benzoate
-
- インチ: 1S/C12H15ClO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
- InChIKey: XIOZPPYPTAEPGJ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)OCCCCCCl
計算された属性
- 精确分子量: 226.07600
- 同位素质量: 226.076
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 7
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 26.3A^2
- 互变异构体数量: 何もない
- XLogP3: 何もない
じっけんとくせい
- 密度みつど: 1.107
- Boiling Point: 320 °C at 760 mmHg
- フラッシュポイント: 320 °C at 760 mmHg
- Refractive Index: 1.511
- PSA: 26.30000
- LogP: 3.25250
5-Chloropentyl benzoate Security Information
5-Chloropentyl benzoate 税関データ
- 税関コード:2916310090
- 税関データ:
中国税関コード:
2916310090概要:
2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
5-Chloropentyl benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C374858-500mg |
5-Chloropentyl Benzoate |
55092-47-2 | 500mg |
$ 135.00 | 2022-04-01 | ||
1PlusChem | 1P00D8Z9-5g |
5-Chloropentyl benzoate |
55092-47-2 | 5g |
$108.00 | 2024-04-29 | ||
TRC | C374858-100mg |
5-Chloropentyl Benzoate |
55092-47-2 | 100mg |
$ 65.00 | 2022-04-01 | ||
TRC | C374858-50mg |
5-Chloropentyl Benzoate |
55092-47-2 | 50mg |
$ 50.00 | 2022-04-01 | ||
A2B Chem LLC | AG17365-5g |
5-Chloropentyl benzoate |
55092-47-2 | 5g |
$101.00 | 2024-04-19 |
5-Chloropentyl benzoate 関連文献
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Katam Srinivas,Paladugu Suresh,Chatla Naga Babu,Arruri Sathyanarayana,Ganesan Prabusankar RSC Adv. 2015 5 15579
-
2. The alkaline fission of 2-aroyloxyethyldimethylsulphonium iodides: the evaluation of Hammett's substituent constants for some ortho-substituentsP. Mamalis,H. N. Rydon J. Chem. Soc. 1955 1049
5-Chloropentyl benzoateに関する追加情報
Introduction to 5-Chloropentyl benzoate (CAS No. 55092-47-2)
5-Chloropentyl benzoate, with the chemical formula C14H17ClO2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 55092-47-2, uniquely identifies it in scientific literature and databases, facilitating accurate referencing and research. This compound, characterized by a benzoate ester group linked to a chloropentyl moiety, exhibits a range of potential applications due to its structural features.
The synthesis of 5-Chloropentyl benzoate involves the reaction between pentyl chloride and benzoic acid under controlled conditions. This process typically requires the presence of a base catalyst to facilitate the esterification reaction. The choice of solvent and reaction temperature is critical in ensuring high yield and purity, which are essential for pharmaceutical-grade material. Recent advancements in green chemistry have led to the exploration of more environmentally friendly solvents, such as ethanol or water, which minimize waste and reduce environmental impact.
The structural integrity of 5-Chloropentyl benzoate makes it a valuable intermediate in the synthesis of more complex molecules. Its benzoate group is known for its stability and compatibility with various functional groups, allowing for further chemical modifications. Researchers have leveraged this property to develop novel derivatives with enhanced biological activity. For instance, modifications at the chloropentyl side chain have been investigated for their potential effects on metabolic stability and bioavailability.
In the realm of pharmaceutical research, 5-Chloropentyl benzoate has garnered attention for its potential role as a precursor in drug development. Studies have suggested that derivatives of this compound may exhibit properties relevant to neurological disorders, pain management, and anti-inflammatory applications. The chloropentyl group, in particular, has been studied for its ability to influence pharmacokinetic profiles, potentially leading to improved drug delivery systems.
The latest research in this area has focused on understanding the molecular interactions of 5-Chloropentyl benzoate with biological targets. Computational modeling has played a crucial role in predicting how this compound might interact with enzymes and receptors, providing insights into its potential therapeutic effects. These studies often involve complex simulations that take into account the three-dimensional structure of the compound and its binding affinity to biological targets.
Furthermore, the development of novel synthetic routes has been a key focus in recent years. Traditional methods often require multiple steps and harsh conditions, which can be inefficient and costly. New approaches have emerged that utilize catalytic systems or microwave-assisted synthesis to streamline the process. These innovations not only improve yield but also reduce energy consumption, aligning with global sustainability goals.
The spectroscopic properties of 5-Chloropentyl benzoate are another area of active investigation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed information about its molecular structure and purity. These analytical methods are essential for ensuring that the compound meets the stringent requirements for pharmaceutical applications.
In conclusion, 5-Chloropentyl benzoate (CAS No. 55092-47-2) represents a fascinating compound with diverse applications in chemistry and medicine. Its unique structure offers opportunities for further research and development, particularly in the synthesis of bioactive molecules. As scientific understanding advances, new possibilities will continue to emerge, making this compound a subject of ongoing interest among researchers worldwide.
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